(r)-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (r)-2-hydroxy-2-phenylacetate
Overview
Description
®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium ®-2-hydroxy-2-phenylacetate is a chiral ionic compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an oxoimidazolidin-1-ium moiety, paired with a hydroxy-phenylacetate anion. The chirality of the compound adds to its complexity and potential for specific interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium ®-2-hydroxy-2-phenylacetate typically involves the following steps:
-
Formation of the oxoimidazolidin-1-ium cation
- Starting with a suitable precursor such as 2-tert-butyl-3-methylimidazolidin-4-one.
- The precursor is subjected to alkylation reactions to introduce the tert-butyl and methyl groups.
- The reaction conditions often involve the use of strong bases and alkylating agents under controlled temperatures.
-
Preparation of the hydroxy-phenylacetate anion
- This can be synthesized from phenylacetic acid through hydroxylation reactions.
- Common reagents include oxidizing agents like hydrogen peroxide or peracids.
-
Ion pairing
- The final step involves the combination of the oxoimidazolidin-1-ium cation with the hydroxy-phenylacetate anion.
- This is typically achieved through a simple ion exchange reaction in an aqueous or organic solvent.
Industrial Production Methods
In an industrial setting, the production of ®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium ®-2-hydroxy-2-phenylacetate would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the hydroxy group of the phenylacetate moiety.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- Reduction reactions can target the oxo group in the imidazolidin-1-ium moiety.
- Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
-
Substitution
- Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups.
- Reagents like alkyl halides or nucleophiles such as amines and thiols are commonly employed.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of reduced imidazolidin-1-ium derivatives.
Substitution: Formation of substituted imidazolidin-1-ium compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a chiral catalyst in asymmetric synthesis reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Chiral Interactions: Studied for its interactions with chiral biological molecules.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, influencing their activity. The oxoimidazolidin-1-ium moiety can interact with enzyme active sites, potentially inhibiting their function. The hydroxy-phenylacetate anion can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium acetate: Lacks the phenyl group, resulting in different biological activity.
®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium benzoate: Contains a benzoate anion instead of hydroxy-phenylacetate, leading to variations in reactivity and applications.
®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium ®-2-hydroxy-2-methylpropanoate: Features a different hydroxy acid moiety, affecting its chemical properties.
Uniqueness
The uniqueness of ®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium ®-2-hydroxy-2-phenylacetate lies in its specific combination of functional groups and chirality. This combination allows for selective interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-tert-butyl-3-methylimidazolidin-1-ium-4-one;(2R)-2-hydroxy-2-phenylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m11/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXKXJSHUSGLJH-HFEGYEGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)C(C(=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119838-37-8 | |
Record name | Benzeneacetic acid, α-hydroxy-, (αR)-, compd. with (2R)-2-(1,1-dimethylethyl)-3-methyl-4-imidazolidinone (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119838-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.